molecular formula C16H17N5O4S B2389381 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide CAS No. 1421452-92-7

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2389381
CAS No.: 1421452-92-7
M. Wt: 375.4
InChI Key: VJSAUZAQKAZUTD-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a complex organic compound with a unique structure that includes an azetidine ring, a pyrimidine moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a nucleophilic substitution reaction, often using pyrimidine derivatives and suitable leaving groups.

    Acetylation: The final step involves acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide: Unique due to its specific combination of functional groups.

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine moieties but lacking the azetidine ring or sulfamoyl group.

Uniqueness

This compound is unique due to its specific combination of an azetidine ring, a pyrimidine moiety, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-11(22)21-9-12(10-21)15(23)19-13-3-5-14(6-4-13)26(24,25)20-16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3,(H,19,23)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSAUZAQKAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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